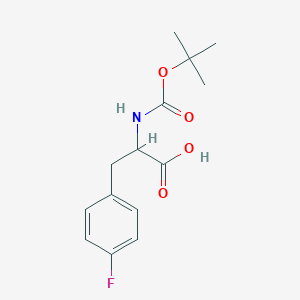

2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid

Description

2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid (CAS: 129101-25-3) is a Boc-protected amino acid derivative featuring a 4-fluorophenyl side chain and a propanoic acid backbone. It is synthesized via hydrolysis of its methyl ester using LiOH in a THF/water mixture, yielding the crude product without further purification . This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of HDAC8 inhibitors for acute kidney injury . Its molecular weight is 283.30 g/mol, with hazard profiles including skin/eye irritation and acute toxicity (H302, H315, H319, H335) .

Properties

IUPAC Name |

3-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXSXRAUMLKRRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373541 | |

| Record name | N-(tert-Butoxycarbonyl)-4-fluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79561-25-4 | |

| Record name | N-(tert-Butoxycarbonyl)-4-fluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Boc-P-Fluoro-Dl-Phe-Oh, also known as 2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid, is a peptide that has been found to interact with the N-formyl peptide receptors (FPRs), particularly FPR3. FPRs are G protein-coupled receptors involved in the recruitment and activation of immune cells in response to pathogen-associated molecular patterns.

Mode of Action

The compound interacts with its target, FPR3, leading to the activation of this receptor. The activation of FPR3 by Boc-P-Fluoro-Dl-Phe-Oh can lead to various downstream effects, including the recruitment and activation of immune cells.

Biochemical Pathways

The activation of FPR3 by Boc-P-Fluoro-Dl-Phe-Oh can affect various biochemical pathways involved in immune response. These include pathways related to the recruitment and activation of immune cells, which play a crucial role in the body’s defense against pathogens.

Pharmacokinetics

It’s known that boronic acids and their esters, which include boc-p-fluoro-dl-phe-oh, are only marginally stable in water. This could potentially affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The activation of FPR3 by Boc-P-Fluoro-Dl-Phe-Oh leads to the recruitment and activation of immune cells. This can result in an enhanced immune response, which can help the body defend against pathogens.

Action Environment

The action of Boc-P-Fluoro-Dl-Phe-Oh can be influenced by various environmental factors. For instance, the stability of the compound in water could potentially affect its action, efficacy, and stability. Furthermore, the compound’s interaction with FPR3 could potentially be influenced by the presence of other molecules that can bind to the same receptor.

Biological Activity

2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid, known by its CAS number 129101-25-3, is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This compound is characterized by the presence of a fluorinated phenyl group and a tert-butoxycarbonyl (Boc) amino group, which are known to influence biological interactions and pharmacological properties.

- Molecular Formula : C14H18FNO4

- Molecular Weight : 283.30 g/mol

- Purity : Typically above 95% for research applications.

- Storage Conditions : Should be kept in a dark place under inert atmosphere at room temperature to maintain stability.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as a pharmacologically active compound. The following sections summarize key findings regarding its biological effects.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activities. For instance, the incorporation of fluorinated phenyl groups has been shown to enhance the potency of compounds against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | A549 (Lung) | 5.2 | Apoptosis induction via caspase activation |

| Study B | MCF-7 (Breast) | 3.8 | Inhibition of estrogen receptor signaling |

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit certain enzymes that are crucial in metabolic pathways:

- 5-Hydroxytryptamine (5-HT) Reuptake Inhibition : Similar compounds have shown increased potency in inhibiting serotonin uptake, suggesting that this compound may also possess this property, potentially impacting mood disorders and anxiety treatment.

Case Studies

-

Case Study on Antitumor Activity :

- A study conducted on the effects of this compound on human breast cancer cells demonstrated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study utilized flow cytometry to quantify apoptotic cells and Western blotting to assess the expression of apoptosis-related proteins.

-

Fluorine Substitution Impact :

- Research focusing on fluorinated amino acids highlighted that the introduction of a fluorine atom at the para position significantly alters the compound's interaction with target proteins, enhancing binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications on the Aromatic Ring

4-Chloro-3-fluorophenyl Derivative

- Compound: (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloro-3-fluorophenyl)propanoic acid (CAS: 1629658-28-1).

- Key Differences : The 4-chloro-3-fluoro substitution introduces enhanced steric bulk and altered electronic properties compared to the parent 4-fluoro derivative.

- Impact : Increased halogenation may improve binding affinity to hydrophobic enzyme pockets. The molecular weight is 317.74 g/mol, higher than the target compound due to the chlorine atom .

4-Methoxyphenyl Derivative

- Compound: 2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid (CAS: 141895-35-4).

- Key Differences : The methoxy group is electron-donating, contrasting with the electron-withdrawing fluorine.

- Similar molecular weight (283.30 g/mol) .

4-Hydroxy-2-methylphenyl Derivative

- Compound: (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-2-methylphenyl)propanoic acid.

- Key Differences : Hydroxyl and methyl groups introduce hydrogen-bonding capability and steric hindrance.

- Impact: Potential applications in pH-sensitive drug delivery systems or targeted prodrugs .

Positional Isomers: 2-Amino vs. 3-Amino Substitution

3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic Acid

Functional Group Replacements

Boronophenyl Derivative

- Compound: (S)-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid (CAS: 119771-23-2).

- Key Differences : Incorporates a boronic acid group for Suzuki-Miyaura cross-coupling.

- Impact : Enables conjugation to aromatic moieties in PROTACs or imaging agents .

Benzyl vs. Phenyl Substituents

- Compound: 3-((tert-Butoxycarbonyl)amino)-2-(4-fluorobenzyl)propanoic acid.

- Key Differences : A benzyl group replaces the phenyl ring, increasing hydrophobicity.

Q & A

Q. How does the compound behave under acidic conditions relevant to gastric fluid modeling?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.